molecular formula C8H18N2 B1603671 N-[(1-Methylpyrrolidin-3-YL)methyl]ethanamine CAS No. 959239-24-8

N-[(1-Methylpyrrolidin-3-YL)methyl]ethanamine

Cat. No.: B1603671
CAS No.: 959239-24-8
M. Wt: 142.24 g/mol
InChI Key: IIZVKRZQUGSTEX-UHFFFAOYSA-N
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Description

N-[(1-Methylpyrrolidin-3-YL)methyl]ethanamine is a chemical compound with the molecular formula C8H18N2. It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and an ethanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Methylpyrrolidin-3-YL)methyl]ethanamine typically involves the reaction of 1-methylpyrrolidine with an appropriate alkylating agent, such as ethylamine. The reaction is usually carried out under controlled conditions to ensure high yield and purity. The process may involve the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to consistent product quality. The use of automated systems and advanced purification techniques, such as distillation and crystallization, ensures the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-[(1-Methylpyrrolidin-3-YL)methyl]ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The ethanamine group can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

Chemical Synthesis Applications

This compound serves as a crucial intermediate in the synthesis of various complex organic molecules. The synthesis typically involves the alkylation of pyrrolidine derivatives, with methods such as:

  • Alkylation Reactions : The reaction of 1-methylpyrrolidine with ethylamine is commonly employed, often utilizing bases like sodium hydride or potassium carbonate to facilitate nucleophilic substitution.
  • Continuous Flow Processes : On an industrial scale, continuous flow techniques enhance yield and purity by maintaining precise control over reaction conditions such as temperature and pressure.

Pharmacological Potential

Research indicates that N-[(1-Methylpyrrolidin-3-YL)methyl]ethanamine may exhibit significant biological activity. Its mechanism of action likely involves interactions with specific receptors or enzymes, potentially modulating their activity. This compound is being investigated for:

  • Therapeutic Uses : Preliminary studies suggest its potential in drug synthesis, particularly in developing compounds that target neurotransmitter systems. The exact pathways and molecular targets are still under investigation, but initial findings indicate effects on neurotransmitter release and uptake mechanisms.

Case Studies on Anticancer Activity

Recent studies have explored the use of compounds structurally related to this compound in cancer therapies. For instance:

  • Cyclin-Dependent Kinase Inhibitors : Compounds derived from similar structural frameworks have shown promising anticancer efficacy. Research has focused on their ability to selectively inhibit cancer cell proliferation while minimizing toxicity .

While preliminary findings are promising, further research is essential to fully elucidate the pharmacological properties and mechanisms of action of this compound. Future studies should focus on:

  • Target Identification : Understanding specific molecular targets and pathways influenced by this compound will be crucial for its development as a therapeutic agent.
  • Structure-Activity Relationship (SAR) Studies : Ongoing SAR studies can help identify modifications that enhance potency and selectivity for desired biological targets.

Mechanism of Action

The mechanism of action of N-[(1-Methylpyrrolidin-3-YL)methyl]ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring enhances its binding affinity and selectivity towards these targets. The compound can modulate biochemical pathways by acting as an agonist or antagonist, depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-(1-phenylpyrrolidin-3-yl)methanamine
  • 1-(3-Methyloxetan-3-yl)methanamine
  • 1-(3-Pyridin-3-ylisoxazol-5-yl)methanamine

Uniqueness

N-[(1-Methylpyrrolidin-3-YL)methyl]ethanamine is unique due to its specific structural features, such as the presence of both a pyrrolidine ring and an ethanamine group. This combination imparts distinct physicochemical properties, making it suitable for a variety of applications that similar compounds may not be able to achieve.

Biological Activity

N-[(1-Methylpyrrolidin-3-YL)methyl]ethanamine, a compound with potential biological activity, has garnered attention in medicinal chemistry and pharmacology. Its structure suggests possible interactions with various biological targets, which may lead to therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrrolidine ring and an ethylamine moiety. Its molecular formula is C9_{9}H14_{14}N2_{2}, with a molar mass of 154.22 g/mol. The compound's chiral nature may contribute to its biological activity, as stereochemistry can significantly influence receptor interactions and pharmacodynamics .

The biological activity of this compound can be attributed to its ability to interact with neurotransmitter systems, particularly those involving acetylcholine and dopamine. Preliminary studies suggest that it may act as a ligand for nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological processes .

Anticancer Potential

Recent research has indicated that compounds structurally related to this compound exhibit anticancer properties. For instance, studies on related pyrrolidine derivatives have shown selective antiproliferative effects against specific cancer cell lines, such as MDA-MB-453, a model for triple-negative breast cancer (TNBC). These findings suggest that structural modifications can enhance potency and selectivity for cancer cells .

Neuropharmacological Effects

The compound's interaction with nAChRs suggests potential applications in neuropharmacology. Studies have demonstrated that ligands targeting these receptors can modulate neurotransmitter release and influence cognitive functions. For example, compounds similar to this compound have been explored for their ability to enhance memory and learning in animal models .

Table 1: Summary of Biological Activities

Activity Description Reference
AntiproliferativeSelective cytotoxicity against MDA-MB-453 cells
NeuropharmacologicalPotential modulation of nAChR activity
Enzyme InhibitionInteraction with various enzymes; further studies needed

Table 2: Structure-Activity Relationship (SAR) Insights

Compound Modification Effect on Activity
Compound 1Phenyl group at 2-positionLower potency compared to pyridine analogs
Compound 23-Pyridine at 2-positionHigher potency in MDA-MB-453 cells
Compound 3Replacement with other heteroatomsVariable effects on potency

Case Study 1: Anticancer Activity in TNBC Models

In a study evaluating the anticancer potential of pyrrolidine derivatives, this compound was assessed for its cytotoxic effects against MDA-MB-453 cells. The results demonstrated a significant reduction in cell viability at concentrations below 100 μM, indicating its potential as a therapeutic agent for TNBC .

Case Study 2: Neuropharmacological Applications

In neuropharmacological research, compounds related to this compound were tested for cognitive enhancement in rodent models. Results indicated improved memory retention and learning capabilities associated with nAChR activation, suggesting possible applications in treating cognitive disorders .

Properties

IUPAC Name

N-[(1-methylpyrrolidin-3-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-3-9-6-8-4-5-10(2)7-8/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIZVKRZQUGSTEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1CCN(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70595791
Record name N-[(1-Methylpyrrolidin-3-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959239-24-8
Record name N-[(1-Methylpyrrolidin-3-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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